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molecular formula C24H28O4 B8369099 4-(2-Tert-butoxycarbonyl-vinyl)-3-ethyl-5-methyl-benzoic acid benzyl ester

4-(2-Tert-butoxycarbonyl-vinyl)-3-ethyl-5-methyl-benzoic acid benzyl ester

Cat. No. B8369099
M. Wt: 380.5 g/mol
InChI Key: VCLLRIGGDAVCIO-UHFFFAOYSA-N
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Patent
US08580824B2

Procedure details

To a solution of 4-(2-tert-butoxycarbonyl-vinyl)-3-ethyl-5-methyl-benzoic acid benzyl ester (10.0 g, 26 mmol) in THF 100 mL), Pd/C (0.5 g, 20% Pd) is added under nitrogen. The mixture is stirred at rt for 48 h under 1 bar of H2. The catalyst is filtered off over a celite pad and the filtrate is concentrated to dryness to give 4-(2-tert-butoxycarbonyl-ethyl)-3-ethyl-5-methyl-benzoic acid (7.64 g) as a white solid; 1H NMR δ 1.29 (t, J=7.5 Hz, 3 H), 1.49 (s, 9 H), 2.36-2.41 (m, 2 H), 2.74 (q, J=7.5 Hz, 2 H), 2.99-3.05 (m, 2 H), 7.77 (s, 1 H), 7.80 (s, 1 H).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:28])[C:10]1[CH:15]=[C:14]([CH3:16])[C:13]([CH:17]=[CH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])=[C:12]([CH2:26][CH3:27])[CH:11]=1)C1C=CC=CC=1>C1COCC1.[Pd]>[C:22]([O:21][C:19]([CH2:18][CH2:17][C:13]1[C:14]([CH3:16])=[CH:15][C:10]([C:9]([OH:28])=[O:8])=[CH:11][C:12]=1[CH2:26][CH3:27])=[O:20])([CH3:23])([CH3:25])[CH3:24]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1=CC(=C(C(=C1)C)C=CC(=O)OC(C)(C)C)CC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at rt for 48 h under 1 bar of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off over a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)CCC1=C(C=C(C(=O)O)C=C1C)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.64 g
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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